molecular formula C18H18O12 B1329820 Hexamethyl benzenehexacarboxylate CAS No. 6237-59-8

Hexamethyl benzenehexacarboxylate

Cat. No.: B1329820
CAS No.: 6237-59-8
M. Wt: 426.3 g/mol
InChI Key: BQLICNRRYLYEDI-UHFFFAOYSA-N
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Description

Hexamethyl benzenehexacarboxylate, also known as hexamethyl mellitate, is an organic compound with the molecular formula C18H18O12. It is a derivative of benzenehexacarboxylic acid, where all six carboxyl groups are esterified with methanol. This compound is known for its unique structure, which includes a benzene ring substituted with six ester groups, making it a highly symmetrical molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethyl benzenehexacarboxylate can be synthesized through the esterification of benzenehexacarboxylic acid with methanol. The reaction typically involves mixing benzenehexacarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is often obtained through a series of purification steps, including distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions: Hexamethyl benzenehexacarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexamethyl benzenehexacarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexamethyl benzenehexacarboxylate depends on its specific application. In chemical reactions, it acts as a source of ester groups that can undergo various transformations. In biological systems, its interactions with biomolecules are studied to understand its potential effects on cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Hexamethyl benzenehexacarboxylate can be compared with other similar compounds, such as:

    Benzenehexacarboxylic acid: The parent compound, which lacks the ester groups.

    Hexamethyl mellitate: Another name for this compound.

    Hexamethyl benzenehexacarboxamide: A derivative where the ester groups are replaced by amide groups.

Uniqueness: this compound is unique due to its high degree of symmetry and the presence of six ester groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

hexamethyl benzene-1,2,3,4,5,6-hexacarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O12/c1-25-13(19)7-8(14(20)26-2)10(16(22)28-4)12(18(24)30-6)11(17(23)29-5)9(7)15(21)27-3/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLICNRRYLYEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211430
Record name Benzenehexacarboxylic acid, hexamethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-59-8
Record name Benzenehexacarboxylic acid, hexamethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006237598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethyl mellitate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenehexacarboxylic acid, hexamethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID80211430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethyl Benzenehexacarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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